Cas no 5406-33-7 (Benzenemethanol,4-chloro-, 1-acetate)
Benzenemethanol,4-chloro-, 1-acetate Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol,4-chloro-, 1-acetate
- (4-chlorophenyl)methyl acetate
- p-Chlorobenzyl Acetate
- 4-Chlorobenzyl acetate
- 4-ClC6H4CH2OAc
- acetic acid-(4-chloro-benzyl ester)
- Benzenemethanol (9CI),acetate
- Essigsaeure-(4-chlor-benzylester)
- p-ClC6H4CH2OAc
- 4-Chlorobenzyl acetate, 97%
- DTXSID80202383
- Benzyl alcohol (8CI), acetate
- SCHEMBL197163
- 4-Chlorobenzylacetate
- NSC 6987
- MFCD00027406
- NS00032937
- HD3YN6NR24
- Acetic acid 4-chloro-benzyl ester
- Benzenemethanol (9CI), acetate
- AKOS015913538
- 3J-029
- EINECS 226-464-6
- NSC6987
- 4-Chlorobenzenemethanol acetate
- Benzenemethanol, 4-chloro-, 1-acetate
- NSC-6987
- AI3-20493
- FT-0618194
- Benzenemethanol, 4-chloro-, acetate
- 5406-33-7
- MAGQINDMZBNWLG-UHFFFAOYSA-N
- DB-052471
-
- MDL: MFCD00027406
- Inchi: 1S/C9H9ClO2/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
- InChI Key: MAGQINDMZBNWLG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)COC(C)=O
Computed Properties
- Exact Mass: 184.02900
- Monoisotopic Mass: 184.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.169 g/mL at 25 °C(lit.)
- Boiling Point: 78-81 °C/1 mmHg(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.5200(lit.)
- PSA: 26.30000
- LogP: 2.40310
- Solubility: Not determined
Benzenemethanol,4-chloro-, 1-acetate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Safety Term:S24/25
Benzenemethanol,4-chloro-, 1-acetate Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
Benzenemethanol,4-chloro-, 1-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 556122-5G |
Benzenemethanol,4-chloro-, 1-acetate |
5406-33-7 | 97% | 5G |
¥684.79 | 2022-02-24 | |
| Apollo Scientific | OR32624-1g |
(4-Chlorophenyl)methyl acetate |
5406-33-7 | tech | 1g |
£693.00 | 2025-02-19 | |
| abcr | AB341589-500 mg |
4-Chlorobenzyl acetate; . |
5406-33-7 | 500MG |
€647.00 | 2022-08-31 | ||
| abcr | AB341589-1 g |
4-Chlorobenzyl acetate; . |
5406-33-7 | 1g |
€852.50 | 2023-06-21 | ||
| eNovation Chemicals LLC | D963435-250mg |
4-Chlorobenzyl acetate |
5406-33-7 | 95% | 250mg |
$60 | 2024-06-07 | |
| eNovation Chemicals LLC | D963435-1g |
4-Chlorobenzyl acetate |
5406-33-7 | 95% | 1g |
$80 | 2024-06-07 | |
| abcr | AB341589-100 mg |
4-Chlorobenzyl acetate; . |
5406-33-7 | 100mg |
€261.70 | 2023-06-21 | ||
| abcr | AB341589-100mg |
4-Chlorobenzyl acetate; . |
5406-33-7 | 100mg |
€261.70 | 2025-04-18 | ||
| abcr | AB341589-1g |
4-Chlorobenzyl acetate; . |
5406-33-7 | 1g |
€852.50 | 2025-04-18 | ||
| 1PlusChem | 1P003LNI-1g |
4-Chlorobenzyl acetate |
5406-33-7 | 95% | 1g |
$27.00 | 2024-04-30 |
Benzenemethanol,4-chloro-, 1-acetate Suppliers
Benzenemethanol,4-chloro-, 1-acetate Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on Benzenemethanol,4-chloro-, 1-acetate
Benzenemethanol,4-chloro-, 1-acetate (CAS No. 5406-33-7): A Comprehensive Overview
Benzenemethanol,4-chloro-, 1-acetate, identified by its Chemical Abstracts Service (CAS) number 5406-33-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, belonging to the class of chlorinated aromatic alcohols, has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry.
The molecular structure of Benzenemethanol,4-chloro-, 1-acetate consists of a benzene ring substituted with a chloro group at the 4-position and an acetate ester group at the 1-position. This unique arrangement imparts distinct reactivity and functionality, making it a crucial building block in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its utility in various chemical transformations.
In recent years, Benzenemethanol,4-chloro-, 1-acetate has been extensively studied for its role in pharmaceutical development. Its structural features allow for facile modifications, enabling the creation of novel compounds with potential therapeutic benefits. Researchers have leveraged its reactivity to develop new derivatives that exhibit interesting biological activities. For instance, studies have shown that certain analogs of this compound exhibit antimicrobial and anti-inflammatory properties, making them promising candidates for further investigation.
The synthesis of Benzenemethanol,4-chloro-, 1-acetate typically involves multi-step organic reactions, starting from readily available precursors. One common synthetic route involves the chlorination of p-hydroxybenzyl alcohol followed by acetylation. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and purity. These synthetic methodologies highlight the compound's importance in industrial and academic research settings.
The chemical properties of Benzenemethanol,4-chloro-, 1-acetate make it particularly useful in medicinal chemistry. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the design of molecules with tailored biological activities. Additionally, its stability under various reaction conditions makes it a reliable intermediate in large-scale synthesis.
Recent advancements in computational chemistry have further enhanced our understanding of Benzenemethanol,4-chloro-, 1-acetate. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of drug candidates. These computational approaches complement experimental work by predicting potential binding affinities and metabolic stability, thereby accelerating the drug discovery process.
The pharmaceutical industry has shown particular interest in derivatives of Benzenemethanol,4-chloro-, 1-acetate due to their potential as lead compounds for new therapies. Researchers are exploring its utility in developing treatments for a range of diseases, including neurological disorders and infectious diseases. The compound's structural flexibility allows for the creation of molecules that can interact with specific biological pathways, offering new avenues for therapeutic intervention.
In conclusion, Benzenemethanol,4-chloro-, 1-acetate (CAS No. 5406-33-7) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone in the field of medicinal chemistry.
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